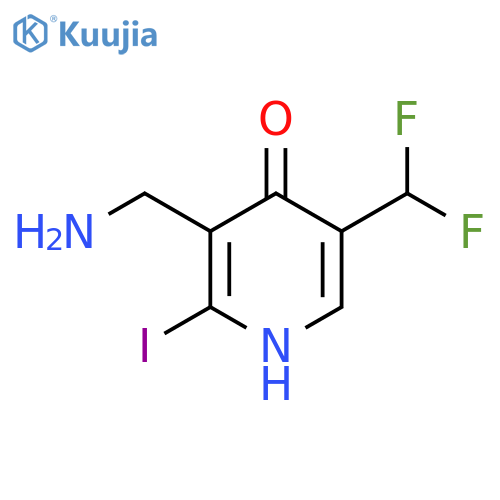Cas no 1804857-34-8 (3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine)
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridineは、高度に機能化されたピリジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されます。分子内にアミノメチル基、ジフルオロメチル基、ヒドロキシル基、ヨード基を有するため、多様な化学修飾が可能です。特に、ジフルオロメチル基は代謝安定性の向上に寄与し、ヨード基はパラジウムカップリング反応などの交差結合反応に適しています。この化合物は、創薬研究においてリード化合物の最適化段階で有用であり、生物学的活性分子の開発に応用可能です。

1804857-34-8 structure
商品名:3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
CAS番号:1804857-34-8
MF:C7H7F2IN2O
メガワット:300.044560670853
CID:4885985
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine
-
- インチ: 1S/C7H7F2IN2O/c8-6(9)4-2-12-7(10)3(1-11)5(4)13/h2,6H,1,11H2,(H,12,13)
- InChIKey: WTPBHBSEXQCRFE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CN)C(C(C(F)F)=CN1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.1
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031403-1g |
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine |
1804857-34-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029031403-250mg |
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine |
1804857-34-8 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029031403-500mg |
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine |
1804857-34-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
1804857-34-8 (3-(Aminomethyl)-5-(difluoromethyl)-4-hydroxy-2-iodopyridine) 関連製品
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
